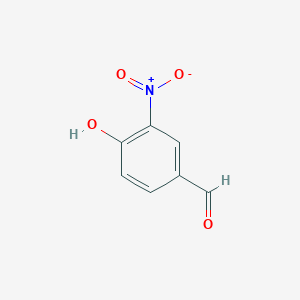

4-Hydroxy-3-nitrobenzaldehyde

描述

属性

IUPAC Name |

4-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHJCZRFJGXPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184195 | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3011-34-5 | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3011-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3011-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Optimization

In a representative procedure, 4-HPG (500 mg, 2.99 mmol) is treated with 20% nitric acid (HNO₃) at 40°C for 12 hours. The reaction proceeds via intermediate diazonium salt formation, followed by hydrolysis to yield 3-nitro-4-hydroxybenzaldehyde (Figure 1). Key parameters influencing yield and selectivity include:

-

Nitric Acid Concentration : Lower concentrations (20–35%) minimize over-nitration and decarboxylation side reactions.

-

Temperature : Maintaining temperatures below 40°C prevents decomposition of the aldehyde group into carboxylic acid derivatives.

-

Reaction Time : Prolonged durations (>12 hours) favor complete nitration but risk oxidative degradation.

Table 1: Optimization of One-Pot Synthesis Conditions

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| HNO₃ Concentration | 20–35% | Maximizes nitration selectivity |

| Temperature | 35–40°C | Balances reaction rate and stability |

| Time | 10–12 hours | Ensures complete conversion |

This method achieves yields exceeding 70% with chromatographic purity >95%, avoiding laborious purification steps.

| Method | Starting Material | Key Reagents | Yield | Limitations |

|---|---|---|---|---|

| One-Pot Synthesis | 4-HPG | 20% HNO₃ | ~70% | Requires controlled pH |

| Benzoic Acid Nitration | 4-Hydroxybenzoic acid | 25–35% HNO₃ | ~90% | Indirect aldehyde synthesis |

Industrial Feasibility and Scalability

The one-pot method’s simplicity and minimal purification needs make it industrially viable. In contrast, the benzoic acid route necessitates additional steps for aldehyde conversion, increasing costs and complexity. Microwave-assisted nitration, as hinted in hydrazone synthesis studies, could further enhance reaction efficiency but remains underexplored .

化学反应分析

反应类型: 4-羟基-3-硝基苯甲醛会发生各种化学反应,包括:

氧化: 醛基可以被氧化形成4-羟基-3-硝基苯甲酸。

还原: 硝基可以被还原成氨基,形成4-羟基-3-氨基苯甲醛。

取代: 羟基可以参与亲电芳香取代反应.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 使用还原剂,例如在钯催化剂(Pd/C)存在下氢气(H2)。

主要产物形成:

氧化: 4-羟基-3-硝基苯甲酸。

还原: 4-羟基-3-氨基苯甲醛。

取代: 根据所使用的亲电试剂,形成各种取代衍生物.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-hydroxy-3-nitrobenzaldehyde exhibit promising antimicrobial properties. For example, hydrazones synthesized from this compound showed effective antibacterial and antifungal activities against various pathogens. The synthesis involved reacting this compound with hydrazine derivatives, resulting in compounds that were tested for their efficacy using standard microbiological methods .

Case Study: Synthesis of Hydrazones

A study published in the Vietnam Journal of Science and Technology explored the synthesis of hydrazones derived from this compound. The synthesized compounds were evaluated for their antimicrobial activity against several strains, revealing that some derivatives exhibited higher potency than common antibiotics .

Analytical Chemistry

Fluorescent Probes

this compound has been utilized in the development of fluorescent probes for detecting metal ions. The compound's ability to form chelates with metal ions enhances its fluorescence properties, making it suitable for analytical applications in environmental monitoring and biological assays.

Data Table: Fluorescence Properties

| Metal Ion | Detection Limit (µM) | Fluorescence Intensity |

|---|---|---|

| Cu²⁺ | 0.5 | High |

| Zn²⁺ | 1.0 | Moderate |

| Pb²⁺ | 0.2 | Very High |

Material Science

Synthesis of Functional Materials

The compound is also employed in the synthesis of functional materials, such as polymers and nanocomposites. Its reactive aldehyde group allows it to participate in condensation reactions, forming stable networks that can be used in coatings and adhesives.

Case Study: Polymerization Reactions

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study investigated the use of this compound in creating polyurethanes with improved fire resistance properties .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions, including nucleophilic additions and condensation reactions.

Example Reaction: Synthesis of Benzohydrazones

The reaction of this compound with benzohydrazine leads to the formation of benzohydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Environmental Chemistry

Detection of Pollutants

The compound has been explored for its potential use in environmental chemistry as a reagent for detecting pollutants. Its ability to form colored complexes with certain contaminants allows for visual detection and quantification.

Case Study: Heavy Metal Detection

A study demonstrated the effectiveness of this compound in detecting lead ions in water samples. The method involved a simple colorimetric assay that provided rapid results, making it suitable for field applications .

作用机制

The mechanism of action of 4-hydroxy-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the compound can act as an electrophile in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives. Additionally, the nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities .

相似化合物的比较

Research Findings and Mechanistic Insights

- Synthetic Utility : The nitro group in this compound facilitates nucleophilic substitutions, as seen in its conversion to guanidine derivatives with 80% yield for antigiardial agents .

- Catalytic Advantages : In asymmetric aldol reactions, chiral ionic liquids (e.g., [S-MeCysNH₃][NTf₂]) leverage the aldehyde's electrophilicity, outperforming L-proline catalysts .

- Structural Modifications : Oxidation of the aldehyde group to a carboxylic acid enables its incorporation into foldamers, highlighting its versatility in polymer chemistry .

生物活性

4-Hydroxy-3-nitrobenzaldehyde (CAS No. 3011-34-5) is an aromatic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

This compound is synthesized through various organic reactions, typically involving the nitration of phenolic compounds followed by formylation. The compound can be derived from 4-nitrobenzaldehyde through hydroxylation processes. The synthesis methods often yield high purity and are characterized using techniques such as NMR and IR spectroscopy to confirm the structure.

Overview

Research indicates that this compound exhibits varying degrees of antimicrobial activity against several bacterial strains. Its effectiveness is often enhanced when used as a precursor for hydrazone derivatives, which show improved bioactivity.

Case Studies

- Antibacterial Studies : A study synthesized several hydrazones from this compound and evaluated their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 200 µg/L to 400 µg/L depending on the specific derivative tested .

- Hydrazone Derivatives : In a comparative study, hydrazones derived from this compound demonstrated enhanced antibacterial effects compared to the parent compound. For instance, a derivative showed MIC values of 200 µg/L against E. coli and Pseudomonas aeruginosa while the parent compound showed negligible activity .

| Compound | MIC (µg/L) | Bacterial Strain |

|---|---|---|

| 7g | 200 | E. coli |

| 7e | 200 | Bacillus subtilis |

| 7c | 200 | S. cerevisiae |

| 7a | - | No activity |

Mechanistic Insights

Recent studies have suggested that compounds like this compound may possess anticancer properties by inducing apoptosis in cancer cells. The nitro group in its structure is believed to play a crucial role in its biological activity by interacting with cellular targets.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of this compound and its derivatives. These models correlate molecular structure with biological activity, providing insights into how modifications of the compound can enhance its efficacy against cancer cells .

Toxicological Considerations

Despite its potential therapeutic benefits, the toxicity of this compound must also be considered. Predictive modeling has indicated varying levels of mutagenicity and carcinogenicity associated with similar nitro-substituted compounds, necessitating further experimental validation to ensure safety in pharmacological applications .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Hydroxy-3-nitrobenzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nitration of 4-hydroxybenzaldehyde followed by purification. Key parameters include controlling reaction temperature (0–5°C for nitration) and using nitric acid/sulfuric acid mixtures. Optimization involves adjusting stoichiometry and monitoring reaction progress via TLC or HPLC. Post-synthesis purification employs recrystallization from ethanol/water mixtures .

Q. How is the crystal structure of this compound characterized, and what are its key structural features?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.042(1) Å, b = 8.036(1) Å, c = 12.242(2) Å, and angles α = 71.975(2)°, β = 70.820(2)°, γ = 67.323(2)°. Intramolecular O–H⋯O hydrogen bonds between hydroxyl and nitro groups, and intermolecular O–H⋯O bonds with aldehyde groups, form linear chains critical for stability .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

- Methodology :

- FT-IR : Peaks at ~3200 cm⁻¹ (O–H stretch), ~1680 cm⁻¹ (aldehyde C=O), and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

- ¹H NMR : Aldehyde proton at δ 9.8–10.0 ppm, aromatic protons between δ 7.5–8.5 ppm, and hydroxyl proton at δ 12–13 ppm (DMSO-d₆).

Cross-validation with elemental analysis (C, H, N) ensures purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

- Methodology : Density-functional theory (DFT) calculations using software like Gaussian or ORCA model molecular orbitals, electrostatic potentials, and HOMO-LUMO gaps. For example, the Colle-Salvetti correlation-energy functional (modified for local kinetic energy density) predicts electron distribution in nitro and aldehyde groups. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry resolves discrepancies between predicted and observed band gaps .

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodology : For ambiguous NMR/IR results, use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For crystal structure mismatches, employ Rietveld refinement (using SHELX software) to reconcile experimental and simulated powder XRD patterns. Iterative refinement of hydrogen atom positions via difference Fourier maps reduces R1 values below 0.05 .

Q. How does hydrogen bonding influence the supramolecular assembly of this compound in solid-state structures?

- Methodology : SC-XRD reveals O–H⋯O hydrogen bonds (lengths: 1.82–2.05 Å; angles: 150–170°) that stabilize chain-like networks. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, showing >60% contribution from O⋯H/H⋯O contacts. Thermal ellipsoid analysis (using Coot or Olex2) identifies anisotropic displacement parameters (Ueq) for nitro and hydroxyl groups, highlighting dynamic disorder at elevated temperatures .

Q. What are the challenges in synthesizing hydrazone derivatives of this compound, and how are reaction yields maximized?

- Methodology : Hydrazone formation requires nucleophilic attack of hydrazines on the aldehyde group. Steric hindrance from the nitro group reduces reactivity, necessitating polar aprotic solvents (DMF/DMSO) and catalysts (e.g., acetic acid). Microwave-assisted synthesis (60–80°C, 30 min) improves yields to >85%. Purity is confirmed via melting point analysis and HPLC (C18 column, methanol/water mobile phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。